Cas no 6797-44-0 (1-Phenyl-1,2,3-butanetrione 2-oxime)
6797-44-0 structure
Product Name:1-Phenyl-1,2,3-butanetrione 2-oxime
CAS-nummer:6797-44-0
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD00466576
CID:85758
PubChem ID:135535932
Update Time:2025-06-07
1-Phenyl-1,2,3-butanetrione 2-oxime Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Phenyl-1,2,3-butanetrione 2-oxime
- IBA~Isonitrosobenzoylacetone
- 1-benzoylacetone 1-oxime
- 1-phenyl-1,2,3-butanetrione-2-oxime
- 1-phenylbutane-1,2,3-trione 2-oxime
- 2,3-butanetrione,1-phenyl-2-oxime
- 2-Hydroxyimino-1-phenyl-1,3-butanedione
- 2-oximino-1-penyl-1,3-butanedione
- hydroxyiminobenzoylacetone
- ISO-NITROSOBENZOYL ACETONE
- AI3-52395
- 6797-44-0
- (E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one
- JVPIIQSFMRUIAP-PKNBQFBNSA-N
- 2-(N-HYDROXYIMINO)-1-PHENYLBUTANE-1,3-DIONE
- 3-Isonitrosobenzoylacetone
- phenylbutane-1,2,3-trione-2-oxime
- EINECS 229-869-6
- AKOS002334221
- AKOS005206717
- 1-Isonitroso-1-benzoylacetone
- (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione
- SCHEMBL1370084
- 1-Benzoyl-1-isonitrosoacetone
- 2-(Hydroxyimino)-1-phenylbutan-1,3-dione
- (2E)-1-Phenyl-1,2,3-butanetrione 2-oxime #
- 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
- 2-Ethyl-5-isopropylphenol
- B48UDZ8JM6
- MFCD00466576
- STK519318
- (2Z)-2-(hydroxyimino)-1-phenylbutane-1,3-dione
- UMQCXGGBHYGWTG-MDZDMXLPSA-N
-
- MDL: MFCD00466576
- Inchi: 1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+
- InChI-sleutel: UMQCXGGBHYGWTG-MDZDMXLPSA-N
- LACHT: O/C(=C(\C(C)=O)/N=O)/C1C=CC=CC=1
- BRN: 1946580
Berekende eigenschappen
- Exacte massa: 191.05800
- Monoisotopische massa: 191.058243
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 265
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.7
- XLogP3: 1.6
Experimentele eigenschappen
- Dichtheid: 1.189
- Smeltpunt: 128-130°C
- Kookpunt: 357.149°C at 760 mmHg
- Vlampunt: 169.798°C
- Brekindex: 1.554
- PSA: 66.73000
- LogboekP: 1.28850
1-Phenyl-1,2,3-butanetrione 2-oxime Douanegegevens
- HS-CODE:2928000090
- Douanegegevens:
中国海关编码:
2928000090概述:
2928000090 其他肼(联氨)及胲(羟胺)的有机衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-Phenyl-1,2,3-butanetrione 2-oxime Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17073-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98+% |
6797-44-0 | 98+% | 1g |
¥1314.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17073-5g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98+% |
6797-44-0 | 98+% | 5g |
¥4871.00 | 2023-03-16 | |
| abcr | AB180310-1 g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 1 g |
€67.60 | 2023-07-20 | |
| abcr | AB180310-5 g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 5 g |
€148.60 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264944-1 g |
1-Phenyl-1,2,3-butanetrione 2-oxime, |
6797-44-0 | 1g |
¥722.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-264944-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime, |
6797-44-0 | 1g |
¥722.00 | 2023-09-05 | ||
| abcr | AB180310-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 1g |
€67.60 | 2025-02-20 | |
| abcr | AB180310-5g |
1-Phenyl-1,2,3-butanetrione 2-oxime, 98%; . |
6797-44-0 | 98% | 5g |
€147.80 | 2025-02-20 | |
| Aaron | AR003FAJ-1g |
1-Phenyl-1,2,3-butanetrione 2-oxime |
6797-44-0 | 98% | 1g |
$108.00 | 2025-02-10 |
1-Phenyl-1,2,3-butanetrione 2-oxime Gerelateerde literatuur
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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